molecular formula C32H36N2O9 B1169371 Rauvoyunine C CAS No. 1211543-01-9

Rauvoyunine C

Cat. No. B1169371
CAS RN: 1211543-01-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Rauvoyunine C, as well as other related compounds, has not been detailed extensively in the literature. However, the isolation process typically involves extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to elucidate the compound's structure from the plant extract. The intricate structure of this compound, characterized by its indole core, makes it a challenging molecule for synthetic chemists, potentially involving multi-step synthetic pathways to replicate its complex framework.

Molecular Structure Analysis

This compound possesses a unique and complex molecular architecture inherent to the picraline-type alkaloids. The structural elucidation is primarily achieved through comprehensive spectroscopic techniques, which reveal its intricate molecular framework. This detailed analysis provides insights into the compound's stereochemistry and functional groups, crucial for understanding its chemical reactivity and interactions.

Chemical Reactions and Properties

Although specific chemical reactions involving this compound have not been documented in detail, indole alkaloids, in general, are known for their reactivity due to the indole moiety. They can undergo various chemical transformations, including electrophilic substitutions, cycloadditions, and redox reactions, which can alter their biological activity and therapeutic potential.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical rotation, are determined through empirical methods. These properties are essential for understanding the compound's behavior in different environments and can influence its extraction, purification, and formulation processes.

Chemical Properties Analysis

This compound's chemical properties, including its acidity, basicity, and reactivity, are influenced by its indole alkaloid structure. The presence of nitrogen atoms contributes to its basic nature, while the aromatic system and potential functional groups determine its reactivity patterns. These chemical properties are critical for its interactions with biological targets, influencing its pharmacological profile.

Scientific Research Applications

Isolation and Structural Elucidation

Rauvoyunine C was identified alongside other indole alkaloids such as rauvoyunine A and B from the aerial parts of Rauvolfia yunnanensis. The structure of this compound was determined through extensive spectroscopic analysis, contributing to the understanding of the chemical diversity within the Rauvolfia genus and offering insights into the plant's chemical ecology and potential therapeutic applications (Gao et al., 2011).

Cytotoxic Activity

Initial studies have evaluated the in vitro cytotoxicity of this compound against several human tumor cell lines. Such research is crucial for identifying new compounds with potential anticancer properties, contributing to the development of novel chemotherapeutic agents. The cytotoxic activity of this compound, along with other alkaloids from Rauvolfia yunnanensis, suggests that these compounds may have therapeutic potential in cancer treatment, warranting further investigation into their mechanisms of action and efficacy in vivo (Gao et al., 2011).

Safety and Hazards

The safety data sheet for Rauvoyunine C suggests that it is not classified under physical, health, or environmental hazards . In case of accidental exposure, it recommends flushing eyes or skin with plenty of water, not inducing vomiting if ingested, and moving to fresh air if inhaled .

Biochemical Analysis

Biochemical Properties

Rauvoyunine C plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been evaluated for its in vitro cytotoxicity against five human tumor cell lines . This compound interacts with various enzymes and proteins, influencing their activity and stability. The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby affecting their function.

Cellular Effects

This compound exhibits notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce cytotoxic effects in tumor cells, leading to cell death . This compound can modulate signaling pathways that are crucial for cell survival and proliferation, thereby affecting the overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to certain enzymes, inhibiting their activity and thereby disrupting metabolic pathways that are essential for cell survival . Additionally, it can influence the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its efficacy may decrease over time if not stored properly . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained cytotoxic effects, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired cytotoxic effect without causing excessive toxicity. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the catabolism and anabolism of biomolecules, thereby affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical and cellular effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Rauvoyunine C involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2,3-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "petroleum ether", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylacetic acid and 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid to form 4-(2,3-dimethoxyphenyl)-3-methoxyphenylacrylic acid.", "Step 2: Ethylation of 4-(2,3-dimethoxyphenyl)-3-methoxyphenylacrylic acid with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(4-(2,3-dimethoxyphenyl)-3-methoxyphenyl)-3-oxobutanoate.", "Step 3: Reduction of ethyl 2-(4-(2,3-dimethoxyphenyl)-3-methoxyphenyl)-3-oxobutanoate with sodium borohydride in methanol to form ethyl 2-(4-(2,3-dimethoxyphenyl)-3-methoxyphenyl)-3-hydroxybutanoate.", "Step 4: Acid-catalyzed cyclization of ethyl 2-(4-(2,3-dimethoxyphenyl)-3-methoxyphenyl)-3-hydroxybutanoate with hydrochloric acid to form 7,8-dimethoxy-1,3-dihydro-2H,5H-pyrano[2,3-b]quinolin-9(4H)-one.", "Step 5: Treatment of 7,8-dimethoxy-1,3-dihydro-2H,5H-pyrano[2,3-b]quinolin-9(4H)-one with sodium hydroxide in water to form Rauvoyunine C.", "Step 6: Purification of Rauvoyunine C by extraction with diethyl ether and petroleum ether." ] }

CAS RN

1211543-01-9

Molecular Formula

C32H36N2O9

Molecular Weight

0

Appearance

Powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.